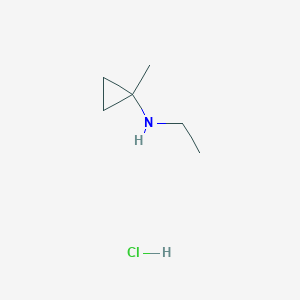![molecular formula C6H13ClFNO B1445895 [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride CAS No. 895577-96-5](/img/structure/B1445895.png)
[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride
Overview
Description
[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride is a chemical compound with the molecular formula C6H13ClFNO and a molecular weight of 169.62 g/mol . It is a fluorinated piperidine derivative, which is often used in various chemical and pharmaceutical research applications.
Preparation Methods
The synthesis of [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride typically involves the fluorination of piperidine derivatives followed by the introduction of a methanol group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination: Introduction of a fluorine atom to the piperidine ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methanol Introduction: Conversion of the fluorinated piperidine to the methanol derivative using reagents like formaldehyde and hydrogenation catalysts.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using scalable processes and efficient purification techniques .
Chemical Reactions Analysis
[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to increased potency and selectivity. The methanol group can also participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride can be compared with other similar compounds, such as:
[trans-3-Fluoropiperidin-4-yl]methanol hydrochloride: Differing in the stereochemistry, which can affect its biological activity and chemical reactivity.
[cis-3-Chloropiperidin-4-yl]methanol hydrochloride: Substitution of fluorine with chlorine, leading to different chemical and biological properties.
[cis-3-Fluoropiperidin-4-yl]ethanol hydrochloride: Variation in the length of the alcohol chain, which can influence solubility and reactivity.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom, which can significantly impact its chemical and biological behavior .
Properties
IUPAC Name |
[(3S,4R)-3-fluoropiperidin-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h5-6,8-9H,1-4H2;1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJOQWWVTBYQQH-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@H]1CO)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1445815.png)
![Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B1445817.png)







![2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride](/img/structure/B1445831.png)


